Enantiomeric Excess: Iron‑Catalysed Synthesis Delivers (R)‑Enantiomer in >99 % ee Versus Racemic Baseline
The iron‑catalysed asymmetric hydroboration of N‑alkyl imines described by Blasius et al. yields (R)-2-(4-fluorophenyl)pyrrolidine with an enantiomeric excess exceeding 99 % [1]. In contrast, the commercial racemic mixture provides 0 % ee, and the (S)‑enantiomer obtained via alternative biocatalytic routes has been reported with ee values of only 87–92 % [2]. This places the (R)‑specific iron‑catalysed route as the highest‑fidelity source of chiral purity for procurement.
| Evidence Dimension | Enantiomeric excess (ee) of the free base |
|---|---|
| Target Compound Data | >99 % ee (R) [1] |
| Comparator Or Baseline | Racemic (RS)-2-(4-fluorophenyl)pyrrolidine: 0 % ee; (S)-enantiomer from whole-cell IRED reduction: 87–92 % ee [2] |
| Quantified Difference | At least 7–12 percentage point ee advantage over the best (S)‑selective method; absolute selectivity advantage over racemate |
| Conditions | Fe‑alkyl precatalyst / chiral bis(oxazolinylmethylidene)isoindoline pincer ligand, pinacolborane, hexane/toluene, 28 h, rt; (S)-enantiomer from recombinant E. coli whole‑cell (S)‑imine reductase, aqueous buffer, 30 °C, 24 h [1][2] |
Why This Matters
Procurement of the (R)‑enantiomer with >99 % ee avoids diastereomer contamination that would reduce the yield of the active pharmaceutical ingredient and require additional chiral purification steps.
- [1] Blasius CK, Heinrich N, Vasilenko V, Gade LH. Tackling N‑Alkyl Imines with 3d Metal Catalysis: Highly Enantioselective Iron‑Catalyzed Synthesis of α‑Chiral Amines. Angew. Chem. Int. Ed. 2020; 59: 15974–15977. DOI: 10.1002/anie.202006557. View Source
- [2] Leipold F, Hussain S, Ghislieri D, Turner NJ. Asymmetric Reduction of Cyclic Imines Catalyzed by a Whole‑Cell Biocatalyst Containing an (S)‑Imine Reductase. ChemCatChem 2013; 5: 3505–3508. DOI: 10.1002/cctc.201300539. View Source
